molecular formula C6H13NO B2475454 (3-Ethyloxetan-3-YL)methanamine CAS No. 929900-20-9

(3-Ethyloxetan-3-YL)methanamine

Cat. No.: B2475454
CAS No.: 929900-20-9
M. Wt: 115.176
InChI Key: ULPPDJLROCFNJA-UHFFFAOYSA-N
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Description

(3-Ethyloxetan-3-YL)methanamine: is an organic compound with the molecular formula C6H13NO . It features a four-membered oxetane ring, which is a cyclic ether, and an amine group attached to the methylene carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Intramolecular Cyclization: One common method involves the cyclization of a precursor molecule containing both an alcohol and an amine group.

    Amination of Oxetane Derivatives: Another method involves the amination of oxetane derivatives.

Industrial Production Methods: The industrial production of (3-ethyloxetan-3-yl)methanamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-Ethyloxetan-3-YL)methanamine can undergo oxidation reactions to form corresponding oxetane derivatives with different functional groups.

    Reduction: The compound can be reduced to form simpler amine derivatives.

    Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane carboxylic acids, while reduction may produce primary amines .

Mechanism of Action

The mechanism of action of (3-ethyloxetan-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The amine group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

  • (3-Methyloxetan-3-yl)methanamine
  • (3-Phenyloxetan-3-yl)methanamine
  • (3-Butyloxetan-3-yl)methanamine

Comparison:

Properties

IUPAC Name

(3-ethyloxetan-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-2-6(3-7)4-8-5-6/h2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPPDJLROCFNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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